

# Conformational Analysis of 8-Membered Azocane Rings: A Technical Guide

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## Compound of Interest

Compound Name: *tert-butyl N-(azocan-3-yl)carbamate*

CAS No.: 2044871-25-0

Cat. No.: B2736520

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## Executive Summary

The 8-membered nitrogenous ring (azocane/azacyclooctane) represents a "privileged yet neglected" scaffold in drug discovery. Unlike the rigid 6-membered piperidines or the strain-free macrocycles, azocanes exist in a unique thermodynamic window defined by medium-ring strain (8-11 atoms). They suffer from significant Pitzer (torsional) and Prelog (transannular) strain, resulting in a complex potential energy surface (PES) with multiple local minima separated by low energy barriers (5–12 kcal/mol).

For the drug developer, this plasticity is a double-edged sword: it allows for "induced fit" binding to protein targets, but complicates structure-activity relationship (SAR) modeling. This guide provides a rigorous framework for analyzing, predicting, and validating azocane conformations.

## Part 1: The Thermodynamic Landscape

To master azocane chemistry, one must first understand the baseline of cyclooctane and how the nitrogen atom perturbs this system.

## The Dominance of the Boat-Chair (BC)

In unsubstituted cyclooctane, the Boat-Chair (BC) conformation is the global minimum. It is approximately 1.8 kcal/mol more stable than the next best conformer family, the Crown (or Crown-Chair).

The Azocane Modification: Replacing a methylene (-CH<sub>2</sub>-) with an amine (-NH-) alters the landscape in three critical ways:

- **Bond Shortening:** The C-N bond (1.47 Å) is shorter than C-C (1.54 Å), slightly compressing the ring.
- **Reduced Prelog Strain:** The nitrogen lone pair has a smaller van der Waals radius than a hydrogen atom. Placing the nitrogen at a position where a -CH<sub>2</sub>- would suffer severe transannular clashing relieves strain.
- **Invertomers:** The nitrogen atom can undergo pyramidal inversion. In azocanes, this inversion is often coupled with ring pseudorotation. The N-substituent prefers the "equatorial-like" orientation to minimize 1,3-diaxial-like interactions, although "axial" conformers are accessible if they relieve transannular strain.<sup>[1]</sup>

## The Conformational Families

Researchers should categorize azocane structures into three primary families:

Conformer Family	Symmetry (Ideal)	Relative Energy ( )	Characteristics
Boat-Chair (BC)		0.0 kcal/mol (Ref)	The "workhorse" conformer. Minimizes torsional strain.[2] Most drug-like azocanes populate this state.
Crown		+1.5 - 2.5 kcal/mol	High symmetry. Often observed in metal complexes or when 4,4-disubstitution forces ring expansion.
Boat-Boat (BB)		+3.0 - 5.0 kcal/mol	Severe transannular strain. Usually a transition state or populated only in fused-ring systems (e.g., benzazocines).

## Part 2: Transannular Interactions (The "Hidden" Chemistry)

In 8-membered rings, atoms on opposite sides of the ring (positions 1 and 5) are forced into proximity. In azocanes, this leads to a phenomenon rarely seen in piperidines: Transannular Lone Pair Participation.

### The Interaction

If an azocane contains a carbonyl group at position 5 (azocan-5-one), the nitrogen lone pair can donate electron density into the

orbital of the carbonyl carbon.

- **Spectroscopic Signature:** This interaction shifts the IR carbonyl stretch to lower frequencies (e.g., from  $1700\text{ cm}^{-1}$  to  $\sim 1660\text{ cm}^{-1}$ ).
- **Reactivity:** The carbonyl carbon becomes activated, making the ring susceptible to transannular cyclization (forming a bicyclic pyrrolizidine-like intermediate) under acidic conditions.

## Transannular Strain Relief

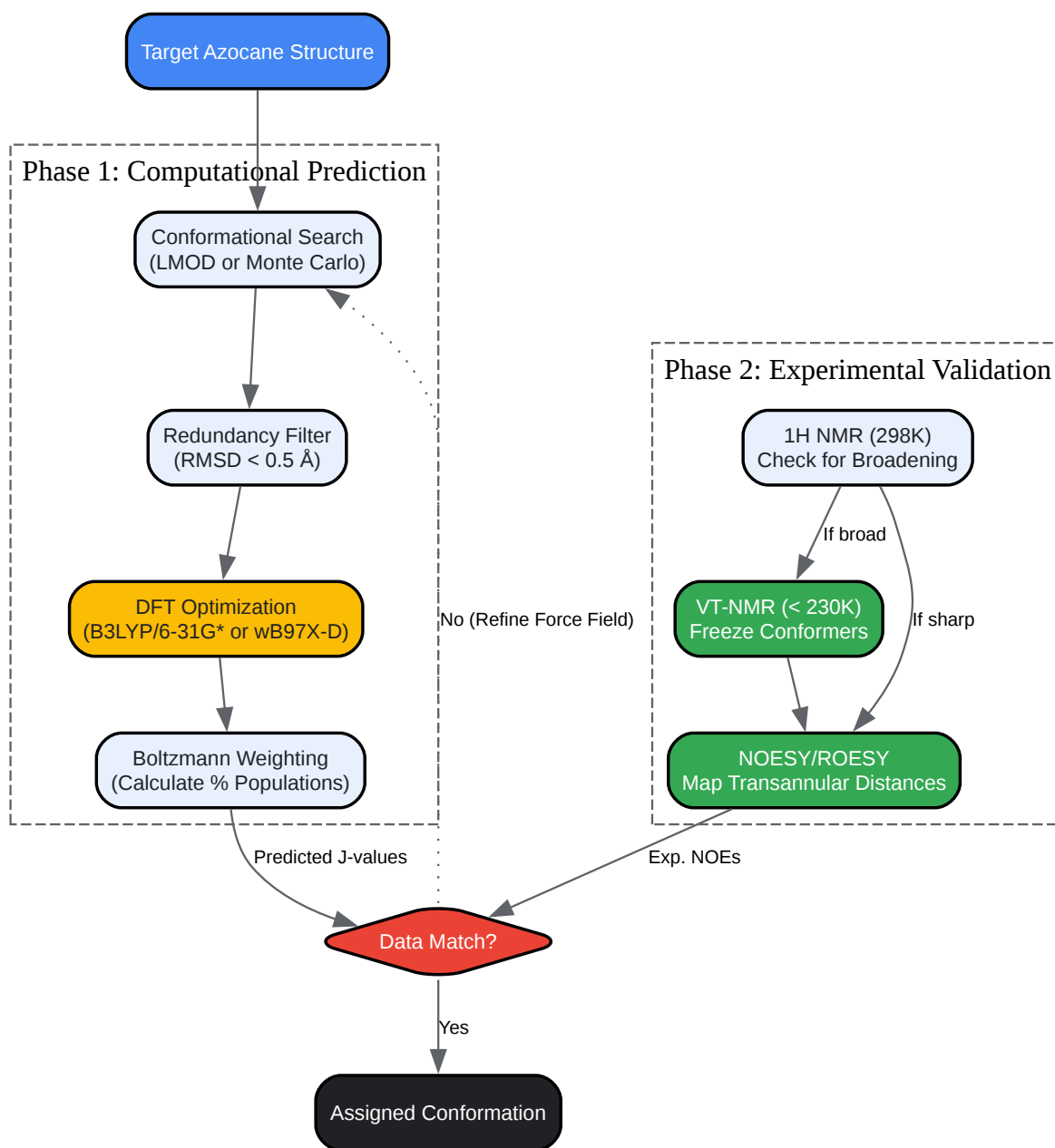
Bulky substituents on the azocane ring will aggressively avoid the "inside" of the ring.

- **Protocol:** When designing azocane scaffolds, place bulky groups (e.g., tert-butyl, aryl) at positions that direct them away from the ring center (equatorial positions on the BC framework). This "locks" the conformation, simplifying NMR analysis.

## Part 3: Computational & Experimental Workflow

The following protocol integrates computational modeling with experimental validation. This is a self-validating system: if the NMR data does not match the computed Boltzmann distribution, the model parameters (solvent/force field) must be refined.

## Diagram: The Integrated Analysis Workflow



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Caption: A closed-loop workflow for assigning medium-ring conformations. Note the feedback loop from Experimental Validation back to Computation if data fails to converge.

## Detailed Protocol

### Step 1: Stochastic Conformational Search

Standard minimization is insufficient due to high barriers. You must use methods that cross energy barriers.

- Method: Low Mode (LMOD) or Monte Carlo Multiple Minimum (MCMM).
- Software: Schrödinger (MacroModel), Spartan, or MOE.
- Parameters:
  - Force Field: OPLS4 or MMFF94 (specifically parameterized for organic heterocycles).
  - Energy Window: 5.0 kcal/mol (capture all biologically relevant shapes).
  - Steps: >10,000 (8-membered rings have vast conformational space).

### Step 2: DFT Refinement

Force fields often overestimate the stability of the Crown conformer.

- Action: Re-optimize the lowest 20 structures using Density Functional Theory.
- Level of Theory:

B97X-D or B3LYP-D3(BJ) / 6-311+G(d,p). The dispersion correction ("-D") is mandatory to account for transannular van der Waals attraction.
- Solvent Model: IEFPCM or SMD (match your NMR solvent, typically CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).

### Step 3: NMR Validation (The "Truth" Test)

- Variable Temperature (VT) NMR: At room temperature, azocanes often undergo fast exchange, showing averaged signals.
  - Protocol: Cool sample to -80°C (in CD<sub>2</sub>Cl<sub>2</sub> or THF-d<sub>8</sub>). If the spectrum splits into distinct sets of peaks, you have "frozen" the equilibrium.
- Transannular NOEs: Look for "impossible" correlations.

- Key Indicator: In the Boat-Chair, protons at C1 and C5 (transannular) are  $\sim 2.5$  Å apart. A strong NOE signal here confirms a "folded" conformation (BC or BB) and rules out the "open" Crown conformation.

## Part 4: Conformational Control in Drug Design

When using azocane as a scaffold, you often need to lock it into a single conformation to improve binding affinity (reduce entropic penalty upon binding).

### The Gem-Dimethyl Effect

Placing a gem-dimethyl group (two methyls on one carbon) creates a "corner" in the ring.

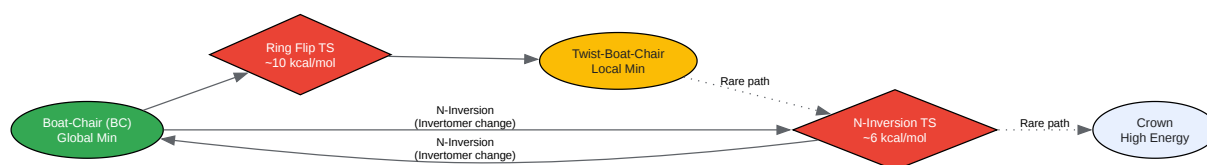
- Mechanism: The Thorpe-Ingold effect widens the internal angle, forcing the ring into a conformation that accommodates this angle (often the BC).
- Utility: Use this to rigidify the ring for X-ray crystallography.

### Fused Systems (Benzazocines)

Fusing a benzene ring to the azocane (e.g., in the drug Baloxavir precursors or Nefopam analogues) drastically reduces conformational freedom.

- Constraint: The double bond of the benzene ring forces four atoms into a plane.
- Result: This eliminates the Crown conformer, restricting the system to a distorted Boat-Chair or Twist-Boat.

### Diagram: Energy Barriers & Inversion



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Caption: Simplified energy landscape. Note that Nitrogen Inversion (N-Inversion) is generally lower energy than the Ring Flip, allowing rapid equilibration of the N-substituent.

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